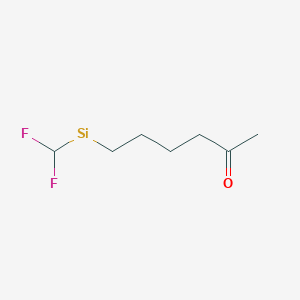
CID 78060537
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78060537 is a chemical compound with unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060537 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are crucial for understanding how this compound is produced in the laboratory.
Industrial Production Methods: Industrial production methods for this compound are designed to scale up the synthesis process while maintaining the quality and purity of the compound. These methods often involve optimized reaction conditions and the use of specialized equipment.
Chemical Reactions Analysis
Types of Reactions: CID 78060537 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
CID 78060537 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, this compound is used to investigate cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. Additionally, this compound is used in industry for manufacturing specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78060537 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to target molecules and modulating their activity. The detailed mechanism of action provides insights into how this compound influences biological processes and contributes to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds: CID 78060537 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the distinct reactions it undergoes. This compound’s unique properties make it valuable for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research, medicine, and industry
Properties
Molecular Formula |
C7H12F2OSi |
|---|---|
Molecular Weight |
178.25 g/mol |
InChI |
InChI=1S/C7H12F2OSi/c1-6(10)4-2-3-5-11-7(8)9/h7H,2-5H2,1H3 |
InChI Key |
OANIFVIOPFXCHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC[Si]C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















